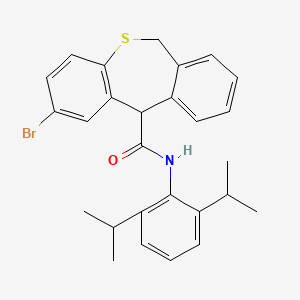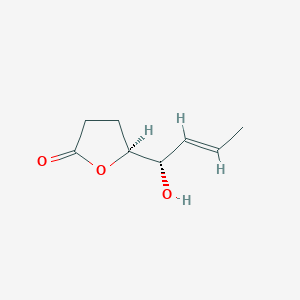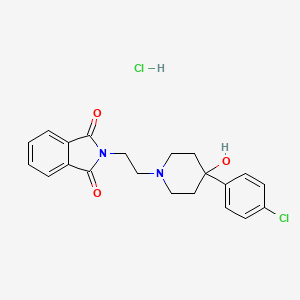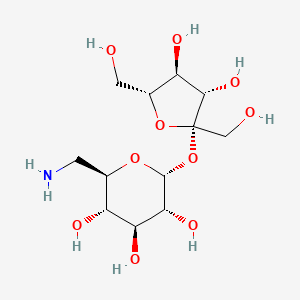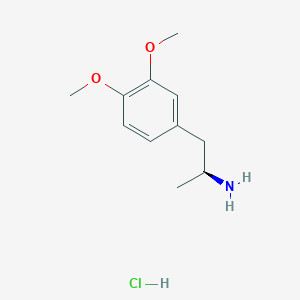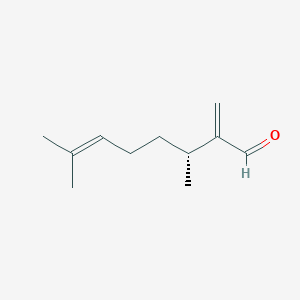
3,7-Dimethyl-2-methylene-6-octenal, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-2-methylene-6-octenal, ®-, can be synthesized through several methods. One common approach involves the distillation separation from plant essential oils such as citronella oil. Another method includes the hydrogenation of citral or the dehydrogenation of β-citronellol .
Industrial Production Methods
In industrial settings, the production of 3,7-Dimethyl-2-methylene-6-octenal, ®-, often involves the use of large-scale distillation processes to extract the compound from natural sources. The hydrogenation and dehydrogenation processes are also scaled up to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-2-methylene-6-octenal, ®-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-2-methylene-6-octenal, ®-, has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-2-methylene-6-octenal, ®-, involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the development of mechanical nociception induced by carrageenan and tumor necrosis factor-α (TNF-α) . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
3,7-Dimethyl-2-methylene-6-octenal, ®-, can be compared with similar compounds such as citronellal. While both compounds share structural similarities, 3,7-Dimethyl-2-methylene-6-octenal, ®-, is unique due to its specific chiral center and methylene group .
List of Similar Compounds
- Citronellal
- β-Citronellol
- Citral
These compounds share similar structural features but differ in their specific functional groups and stereochemistry .
Eigenschaften
CAS-Nummer |
120093-49-4 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(3R)-3,7-dimethyl-2-methylideneoct-6-enal |
InChI |
InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,8,10H,4-5,7H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
FAGYGFPZNTYLAO-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CCC=C(C)C)C(=C)C=O |
Kanonische SMILES |
CC(CCC=C(C)C)C(=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
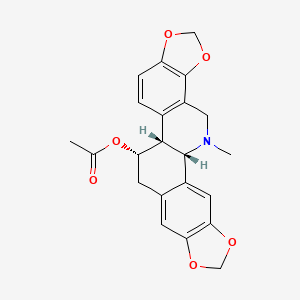

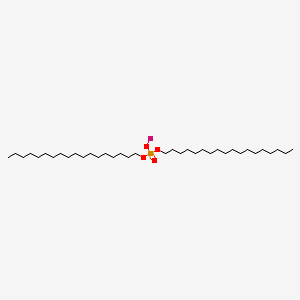
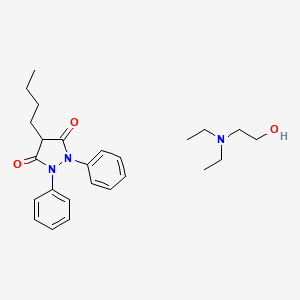
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
